molecular formula C11H10BrNOS B1241354 N-Phenacylthiazolium bromide CAS No. 5304-34-7

N-Phenacylthiazolium bromide

Cat. No.: B1241354
CAS No.: 5304-34-7
M. Wt: 284.17 g/mol
InChI Key: CEAFABGKSOIJLH-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

N-Phenacylthiazolium bromide (PTB) primarily targets Advanced Glycation End-products (AGEs) . AGEs are a series of post-translational modifications in the collagenous matrices of human tissues, which result in an altered collagen crosslink profile impacting the mechanical behavior of their constituent tissues .

Mode of Action

PTB acts as a cross-link breaker . It cleaves preformed AGEs, thereby reversing the negative effects of non-enzymatic glycation (NEG) . This interaction with its targets results in a significant decrease in AGE content .

Biochemical Pathways

The primary biochemical pathway affected by PTB is the non-enzymatic glycation (NEG) pathway . NEG describes a series of post-translational modifications in the collagenous matrices of human tissues. These modifications, known as AGEs, result in an altered collagen crosslink profile . PTB cleaves these AGE crosslinks, thereby impacting the downstream effects of the NEG pathway .

Pharmacokinetics

It’s worth noting that ptb has a short half-life in phosphate-buffered saline (pbs), indicating that it may be rapidly metabolized or excreted .

Result of Action

The primary result of PTB’s action is a significant decrease in AGE content . This leads to a significant rebound in the post-yield material level properties . In other words, PTB improves the quality of existing bone matrix by cleaving established AGE crosslinks .

Action Environment

The action of PTB can be influenced by environmental factors such as pH . For instance, PTB releases faster at pH levels between 5.5 and 6.5, and slower at a pH of 7.4 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Biochemical Analysis

Biochemical Properties

N-Phenacylthiazolium bromide plays a crucial role in biochemical reactions by cleaving preformed AGEs. It interacts with proteins, particularly collagen, which is a major component of the extracellular matrix. The compound breaks the cross-links formed by AGEs, thereby restoring the normal function and mechanical properties of the affected tissues . Additionally, this compound has been shown to interact with enzymes involved in the glycation process, inhibiting their activity and preventing further AGE formation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to improve cellular function by reducing the accumulation of AGEs, which can otherwise lead to cellular dysfunction and apoptosis . The compound influences cell signaling pathways by modulating the receptor for AGEs (RAGE), thereby reducing oxidative stress and inflammation. Furthermore, this compound affects gene expression by downregulating pro-inflammatory cytokines and upregulating genes involved in cellular repair and regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects by cleaving the carbon-nitrogen bonds in AGEs, thereby breaking the cross-links between proteins . This action restores the normal structure and function of the affected proteins. The compound also inhibits the activity of enzymes involved in the glycation process, such as glyoxalase I, which is responsible for detoxifying reactive carbonyl species . Additionally, this compound modulates gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and air . Studies have shown that this compound can maintain its activity for several weeks when stored properly. Long-term effects on cellular function include sustained reduction in AGE levels and improved tissue integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to effectively reduce AGE accumulation and improve tissue function without significant adverse effects . High doses can lead to toxicity, manifesting as oxidative stress and cellular damage . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and cellular improvements .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of reactive carbonyl species. It interacts with enzymes such as glyoxalase I and II, which play a role in the glyoxalase system responsible for detoxifying methylglyoxal, a key intermediate in AGE formation . The compound also affects metabolic flux by reducing the levels of reactive carbonyl species and preventing their accumulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound tends to accumulate in tissues with high AGE content, such as the vascular system and connective tissues .

Subcellular Localization

This compound is primarily localized in the extracellular matrix, where it exerts its AGE-cleaving effects . It can also be found in the cytoplasm and nucleus, where it influences gene expression and cellular signaling pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenacylthiazolium bromide can be synthesized through the reaction of phenacyl bromide with thiazole in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Phenacylthiazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Phenacylthiazolium bromide is unique in its ability to not only inhibit the formation of advanced glycation end-products but also to break existing cross-links. This dual action makes it particularly valuable in therapeutic applications aimed at reversing the effects of glycation .

Properties

IUPAC Name

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAFABGKSOIJLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431106
Record name N-Phenacylthiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-34-7
Record name N-Phenacylthiazolium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenacylthiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENACYLTHIAZOLIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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